molecular formula C18H24ClNO B3086050 {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride CAS No. 1158470-83-7

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride

Cat. No.: B3086050
CAS No.: 1158470-83-7
M. Wt: 305.8 g/mol
InChI Key: NHGQFTAJEREXHB-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride typically involves the reaction of 2-(benzyloxy)benzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzylic aldehydes or carboxylic acids.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Methoxy)phenyl]methyl}(butyl)amine hydrochloride
  • {[2-(Ethoxy)phenyl]methyl}(butyl)amine hydrochloride
  • {[2-(Propoxy)phenyl]methyl}(butyl)amine hydrochloride

Uniqueness

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16;/h4-12,19H,2-3,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGQFTAJEREXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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